molecular formula C26H16 B14446990 1,4-Bis(phenylethynyl)naphthalene CAS No. 73888-61-6

1,4-Bis(phenylethynyl)naphthalene

Katalognummer: B14446990
CAS-Nummer: 73888-61-6
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: HYPAPFJETRODRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(phenylethynyl)naphthalene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of two phenylethynyl groups attached to a naphthalene core. This compound is known for its unique optical and electronic properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1,4-Bis(phenylethynyl)naphthalene typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1,4-diiodonaphthalene with phenylacetylene in the presence of a palladium catalyst (PdCl2(PPh3)2) and a copper co-catalyst (CuI) under an inert atmosphere. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) with triethylamine (Et3N) as a base .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Analyse Chemischer Reaktionen

1,4-Bis(phenylethynyl)naphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(phenylethynyl)naphthalene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1,4-Bis(phenylethynyl)naphthalene exerts its effects is primarily related to its electronic structure. The compound has a conjugated π-system that allows for efficient electron delocalization. This property is crucial for its function in electronic devices, where it can facilitate charge transport and light emission .

In biological systems, the mechanism of action is less understood, but its fluorescence properties suggest potential interactions with cellular components that can be exploited for imaging purposes.

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(phenylethynyl)naphthalene can be compared with other similar compounds such as:

    1,4-Bis(naphthalen-1-ylethynyl)benzene: This compound has similar structural features but with naphthalene units instead of phenyl groups.

    9,10-Bis(phenylethynyl)anthracene: This derivative of anthracene has phenylethynyl groups at the 9 and 10 positions.

The uniqueness of this compound lies in its balance of electronic and optical properties, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

73888-61-6

Molekularformel

C26H16

Molekulargewicht

328.4 g/mol

IUPAC-Name

1,4-bis(2-phenylethynyl)naphthalene

InChI

InChI=1S/C26H16/c1-3-9-21(10-4-1)15-17-23-19-20-24(26-14-8-7-13-25(23)26)18-16-22-11-5-2-6-12-22/h1-14,19-20H

InChI-Schlüssel

HYPAPFJETRODRS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C3=CC=CC=C23)C#CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.